2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 220270-63-3
VCID: VC17259505
InChI: InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3
SMILES:
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone

CAS No.: 220270-63-3

Cat. No.: VC17259505

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone - 220270-63-3

Specification

CAS No. 220270-63-3
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name 2-bromo-1-(1-methylpyrrol-3-yl)ethanone
Standard InChI InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3
Standard InChI Key YRELCDYVYXDYBH-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=C1)C(=O)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone features a bromine atom attached to the first carbon of an ethanone chain, which is bonded to the third position of a 1-methylpyrrole ring. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, contributes to the compound’s planar geometry and electronic properties. The methyl group at the pyrrole’s nitrogen enhances steric stability, while the bromine atom introduces electrophilic reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H8BrNO\text{C}_7\text{H}_8\text{BrNO}
Molecular Weight202.05 g/mol
CAS Number220270-63-3
IUPAC Name2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Spectroscopic Insights

While detailed spectral data for this compound is limited in publicly available literature, analogous brominated pyrrole derivatives typically exhibit characteristic signals in NMR and IR spectroscopy:

  • 1H^1\text{H} NMR: Protons on the pyrrole ring resonate between δ 6.5–7.5 ppm, while the methyl group attached to nitrogen appears as a singlet near δ 3.6 ppm. The ketone carbonyl absorbs around δ 2.1–2.3 ppm.

  • IR Spectroscopy: Strong absorption bands near 1700 cm1^{-1} (C=O stretch) and 600–800 cm1^{-1} (C-Br stretch) are expected.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized through bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone using reagents such as bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS). A typical procedure involves:

  • Dissolving the precursor in a chlorinated solvent (e.g., dichloromethane).

  • Adding bromine dropwise under controlled, low-temperature conditions (−10°C to 0°C).

  • Quenching the reaction with sodium thiosulfate to neutralize excess bromine.

  • Purifying the product via column chromatography or recrystallization.

Industrial Considerations

Industrial production emphasizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during bromination, minimizing side reactions. Catalysts such as Lewis acids (e.g., FeCl3\text{FeCl}_3) may enhance regioselectivity, though their use depends on process economics.

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYield Improvement
Temperature−5°C to 5°C

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